
Manganese dipropionate
Overview
Description
Manganese dipropionate, with the chemical formula C₆H₁₀MnO₄ (molecular weight: 201.08 g/mol), is a manganese(II) salt of propionic acid . It is identified by CAS number 21129-18-0 and EINECS 244-229-6. Structurally, it consists of a divalent manganese ion coordinated with two propionate anions (CH₃CH₂COO⁻). This compound’s reactivity and solubility in aqueous or organic solvents likely stem from its ionic character, similar to other transition metal carboxylates.
Scientific Research Applications
Drug Synthesis
Manganese dipropionate is increasingly recognized for its role as a catalyst in the synthesis of pharmaceutical compounds. Research conducted at Rice University highlighted its efficacy in synthesizing fluoroketones, which are crucial building blocks in drug design. The study demonstrated that manganese-based catalysts outperform traditional silver and cerium catalysts, yielding higher product quantities with lower catalyst amounts. This efficiency is attributed to manganese's ability to be reoxidized easily, allowing for repeated use without significant loss of effectiveness .
Case Study: Fluoroketone Synthesis
- Research Team : Julian West and Yen-Chu Lu
- Institution : Rice University
- Findings :
Medical Imaging
This compound has been explored as a contrast agent in magnetic resonance imaging (MRI). Manganese-based nanoparticles have shown promise as alternatives to gadolinium-based agents, which are associated with nephrogenic systemic fibrosis. Manganese nanoparticles can be engineered to enhance MRI sensitivity and provide dual functionalities for both imaging and therapeutic applications .
Case Study: MRI Contrast Agents
- Research Findings :
- Manganese nanoparticles demonstrated high relaxivity comparable to gadolinium.
- These nanoparticles can be functionalized for targeted delivery of therapeutic agents alongside imaging capabilities.
- Studies indicate that manganese-based agents improve detection rates for certain lesions, such as pancreatic lesions .
Environmental Remediation
In environmental science, this compound plays a role in the passive treatment of acid mine drainage (AMD). Research has shown that manganese oxides can effectively remove manganese ions from contaminated water sources through biological oxidation processes. This method not only reduces manganese levels but also helps in the removal of trace metals like zinc and nickel .
Case Study: Passive Treatment Systems
- Study Location : Western Pennsylvania
- Findings :
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing high-purity Manganese dipropionate?
- Methodological Answer: Synthesis typically involves reacting manganese carbonate or oxide with propionic acid under controlled reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:2 Mn:propionic acid), temperature (80–100°C), and reaction duration (6–8 hrs). Post-synthesis, crystallization or solvent evaporation is used for purification. Validate purity via elemental analysis (e.g., ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .
- Data Note: Impurity thresholds should align with pharmacopeial standards (e.g., USP/EP limits for analogous dipropionates like Beclomethasone, where total impurities ≤2.0% ).
Q. Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?
- Methodological Answer:
- Structural Analysis : Use X-ray diffraction (XRD) for crystallinity assessment and FTIR for functional group identification (e.g., propionate C=O stretching at 1700–1750 cm⁻¹).
- Thermal Stability : Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min heating rate to determine decomposition thresholds.
- Purity Validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm), adapting parameters from USP monographs for dipropionate esters .
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic activity of this compound across experimental conditions?
- Methodological Answer: Contradictions often arise from variations in particle size, solvent polarity, or oxidation states. To resolve:
Controlled Replication : Standardize synthesis protocols (e.g., solvent-free vs. aqueous synthesis) and characterize batch-to-batch consistency using XRD and BET surface area analysis.
Multivariate Analysis : Apply response surface methodology (RSM) to isolate factors (e.g., pH, temperature) influencing catalytic efficiency in oxidation reactions.
Spectroscopic Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm Mn oxidation states (e.g., Mn²⁺ vs. Mn³⁺) across studies .
- Case Study: In nanoparticle synthesis, pre-expansion temperature and co-solvent ratios significantly alter particle size and reactivity, as demonstrated in analogous RESS-SC processes .
Q. What experimental designs optimize particle size reduction in this compound nanoparticles for enhanced bioavailability?
- Methodological Answer:
- Factorial Design : Use a 2³ full factorial design to evaluate extraction pressure (100–200 bar), pre-expansion temperature (40–80°C), and co-solvent fraction (5–15% ethanol).
- Process Optimization : Rapid Expansion of Supercritical Solutions (RESS-SC) reduces particle size from micron-scale (≈9 μm) to nanoscale (<100 nm), as validated in Beclomethasone studies .
- Characterization : Dynamic light scattering (DLS) and scanning electron microscopy (SEM) for size distribution analysis.
Q. How should researchers validate the reproducibility of this compound’s antimicrobial efficacy in interdisciplinary studies?
- Methodological Answer:
- Standardized Assays : Conduct minimum inhibitory concentration (MIC) tests using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cross-Lab Validation : Share synthesis protocols and raw data via repositories (e.g., Zenodo) to enable replication. Use κ statistics to assess inter-laboratory agreement in MIC results .
- Data Conflict Example: Discrepancies in MIC values may arise from differences in microbial strain viability or culture media composition.
Q. Methodological Best Practices
Q. What statistical approaches ensure robustness in analyzing this compound’s electrochemical performance data?
- Guidance:
- Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude anomalous cyclic voltammetry (CV) measurements.
- Precision Reporting : Express means ± SEM with ≤3 significant figures, per instrumentation precision (e.g., potentiostat accuracy ±1 mV) .
- Significance Testing : Use ANOVA for multi-group comparisons (e.g., catalytic activity across doping levels) with post-hoc Tukey tests.
Q. How can researchers design synthesis protocols to meet “synthesis-ready” standards for open science initiatives?
- Recommendations:
- Metadata Documentation : Share step-by-step synthesis videos, raw spectral data, and instrument calibration logs in supplementary materials.
- FAIR Compliance : Use persistent identifiers (DOIs) for datasets and cite public repositories (e.g., PubChem for compound ID 16219043).
- Collaborative Validation : Partner with independent labs for blind replication studies, as emphasized in synthesis-ready guidelines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other Metal Dipropionates
Metal dipropionates share the general formula M(CH₃CH₂COO)₂ , where M is a divalent metal. Key comparisons include:
Key Findings :
- Calcium dipropionate dominates in food preservation due to its GRAS (Generally Recognized As Safe) status and water solubility .
- Zinc and magnesium dipropionates are utilized in medical contexts for their antimicrobial and anti-inflammatory properties, as seen in betamethasone dipropionate derivatives .
- This compound may fill niche roles in catalysis, akin to manganese oxides (e.g., MnO₂) in redox reactions .
Comparison with Other Manganese Compounds
Manganese forms diverse compounds with varying oxidation states and ligands:
Key Findings :
- MnO₂ is a robust oxidizer in industrial processes, whereas this compound’s organic ligands may enable milder, substrate-specific reactivity .
- Manganese citrate demonstrates how ligand choice (citrate vs. propionate) affects bioavailability and stability .
Comparison with Organic Dipropionates
Organic dipropionates, such as betamethasone dipropionate (a glucocorticoid), highlight the versatility of the propionate group:
Key Findings :
- The propionate group in betamethasone dipropionate prolongs drug activity by slowing hydrolysis , whereas in this compound, it likely facilitates solubility and metal ion release.
Research Insights and Industrial Relevance
- Catalytic Applications : Manganese compounds, including dipropionate, are effective in decomposition reactions (e.g., KClO₃) due to manganese’s redox flexibility .
- Environmental Behavior : Manganese speciation in sediments (e.g., carbonates, sulfides) contrasts with its synthetic dipropionate form, emphasizing ligand-dependent environmental fate.
Properties
CAS No. |
21129-18-0 |
---|---|
Molecular Formula |
C6H10MnO4 |
Molecular Weight |
201.08 g/mol |
IUPAC Name |
manganese(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
ZGIHUCQOMWIMKH-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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